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Octaaminophenylsilsesquioxane

Thermal stability Gas separation membranes High-temperature polymers

Octaaminophenylsilsesquioxane (OAPS, CAS 518359-82-5) is a polyhedral oligomeric silsesquioxane (POSS) with a cubic T8 silsesquioxane core bearing eight peripheral phenyl–NH2 groups (molecular formula C48H48N8O12Si8, MW 1153.63 g·mol⁻¹). Its hybrid organic–inorganic architecture combines a rigid, thermally stable 0.53-nm Si8O12 cage with eight reactive primary amine termini, enabling OAPS to function simultaneously as a nanobuilding block, a covalent cross-linker, and a dispersibility-enhancing compatibilizer in polymer nanocomposites.

Molecular Formula C48H48N8O12Si8
Molecular Weight 1153.6 g/mol
Cat. No. B8115485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctaaminophenylsilsesquioxane
Molecular FormulaC48H48N8O12Si8
Molecular Weight1153.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC(=C7)N)C8=CC=CC(=C8)N)C9=CC=CC(=C9)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)N
InChIInChI=1S/C48H48N8O12Si8/c49-33-9-1-17-41(25-33)69-57-70(42-18-2-10-34(50)26-42)60-73(45-21-5-13-37(53)29-45)62-71(58-69,43-19-3-11-35(51)27-43)64-75(47-23-7-15-39(55)31-47)65-72(59-69,44-20-4-12-36(52)28-44)63-74(61-70,46-22-6-14-38(54)30-46)67-76(66-73,68-75)48-24-8-16-40(56)32-48/h1-32H,49-56H2
InChIKeyQDAAEUGJSKIIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octaaminophenylsilsesquioxane (OAPS) CAS 518359-82-5: Technical Baseline for Scientific Procurement


Octaaminophenylsilsesquioxane (OAPS, CAS 518359-82-5) is a polyhedral oligomeric silsesquioxane (POSS) with a cubic T8 silsesquioxane core bearing eight peripheral phenyl–NH2 groups (molecular formula C48H48N8O12Si8, MW 1153.63 g·mol⁻¹) . Its hybrid organic–inorganic architecture combines a rigid, thermally stable 0.53-nm Si8O12 cage with eight reactive primary amine termini, enabling OAPS to function simultaneously as a nanobuilding block, a covalent cross-linker, and a dispersibility-enhancing compatibilizer in polymer nanocomposites [1]. The compound is supplied as an off-white to light-yellow crystalline powder, soluble in DMF and other polar aprotic solvents, with a density of ~1.47 g·cm⁻³ and a polar surface area of 318.9 Ų . Unlike non-functional or mono-functional POSS derivatives, the octa-functionality of OAPS permits the construction of truly three-dimensional hyper-cross-linked network architectures rather than merely pendant-decorated linear chains.

Why Octaaminophenylsilsesquioxane Cannot Be Replaced by Generic Amino-POSS or Non-Functional POSS in High-Performance Formulations


Octaaminophenylsilsesquioxane occupies a singular intersection of property axes that no single in-class POSS analog simultaneously satisfies: (i) the aromatic phenyl spacer between the cage and the –NH2 group imparts thermal-oxidative resistance far exceeding that of aliphatic-arm variants, (ii) the eightfold primary amine functionality enables covalent network integration rather than mere physical blending, and (iii) the rigid aromatic periphery confers resistance to solvent-induced swelling and plasticization under high-temperature, high-pressure conditions that degrade aliphatic POSS-imide networks [1]. Empirical evidence demonstrates that substituting OAPS with octa(aminopropyl)silsesquioxane (aliphatic-arm POSS) results in network degradation above 300 °C, whereas OAPS-based networks withstand testing at 400 °C without structural collapse [2]. Similarly, non-functional octaphenylsilsesquioxane (OPS) fails to covalently incorporate into polymer matrices, leading to macroscopic phase separation and sedimentation rather than nanoscale reinforcement [3]. These failure modes mean that generic POSS substitution in specifications requiring high-temperature performance, covalent integration, and compositional homogeneity will yield underperforming or structurally compromised materials.

Octaaminophenylsilsesquioxane: Head-to-Head Quantitative Differentiation Evidence vs. Closest POSS Analogs


Thermal Degradation Threshold: OAPS vs. Aliphatic-Arm Octa(aminopropyl)silsesquioxane in Polyimide Hybrid Networks

In polyPOSS-imide hybrid networks for gas separation, the inorganic precursor fundamentally governs the upper service temperature. Octa(aminopropyl)silsesquioxane (aliphatic-arm POSS) degrades above approximately 300 °C and could only be tested at that temperature, whereas octa(aminophenyl)silsesquioxane (OAPS) resists well above 400 °C, enabling testing at both 300 °C and 400 °C. The polyOAPS-imide networks showed no signs of structural collapse upon isotropic dilation and uniaxial tension at 400 °C [1].

Thermal stability Gas separation membranes High-temperature polymers

Thermal Stability in Polyamide-66 Nanocomposite Fibers: OAPS vs. Octaphenylsilsesquioxane (OPS)

In a direct comparative study of PA-66 nanocomposite fibers incorporating 1–3 wt% POSS fillers, PA-66-OAPS demonstrated thermal stability up to 400 °C, whereas PA-66-OPS (octaphenylsilsesquioxane) and neat PA-66 were stable only up to 350 °C. The decomposition temperatures increased with POSS content, but the magnitude of improvement was consistently larger for OAPS [1].

Polyamide nanocomposites Thermal analysis Melt-spun fibers

Thermomechanical Reinforcement in Polyimide: OAPS Nanocomposite Tg Elevation and Storage Modulus Gain vs. Neat Polyimide

Incorporation of octa(aminophenyl)silsesquioxane into a polyimide matrix produced a glass transition temperature (Tg) increase of approximately 80 °C and a storage modulus enhancement of 46% relative to the neat polyimide. Simultaneously, the dielectric constant was tuned down to a minimum value of 2.29 [1]. These combined thermomechanical and dielectric improvements are attributable to the covalent tether architecture uniquely enabled by the eight reactive –NH2 groups on the aromatic periphery of OAPS.

Polyimide nanocomposites Dynamic mechanical analysis Dielectric materials

Morphological Homogeneity in Epoxy Thermosets: OAPS (OapPOSS) vs. Octanitrophenyl POSS (OnpPOSS)

In epoxy hybrids prepared via in situ polymerization of DGEBA/DDM, octaaminophenyl POSS (OapPOSS, i.e., OAPS) yielded nanocomposites with homogeneous morphology and superior storage moduli in the rubbery plateau region (at POSS contents <20 wt%). In marked contrast, octanitrophenyl POSS (OnpPOSS) underwent polymerization-induced phase separation, forming discrete POSS-rich spherical domains (<0.5 µm diameter) within the epoxy matrix. The OapPOSS system displayed more pronounced thermomechanical improvement, attributed to nanoscaled dispersion and covalent tether structure formation with the epoxy network [1].

Epoxy nanocomposites Phase morphology Nanoscale dispersion

CO₂/CH₄ and CO₂/N₂ Sieving at 400 °C: OAPS-Based Membranes vs. POSS-Based Membranes Limited to 300 °C

Molecular simulations comparing polyPOSS-imide and polyOAPS-imide networks under 60 bar feed pressure demonstrated that OAPS-based networks maintained CO₂/CH₄ and CO₂/N₂ permselectivities above 2 at 400 °C, a temperature at which aliphatic POSS-based networks could not be tested due to degradation above 300 °C. Two specific polyOAPS-imide networks—poly(orthoOAPS-PMDA) and poly(metaOAPS-6FDA)—exhibited this sieving capability at 400 °C, described as 'outstanding performances for polymer-based membranes' [1].

Gas separation membranes CO₂ capture High-temperature permselectivity

Young's Modulus Ordering of POSS Isomers in Hyper-Cross-Linked Networks: orthoOAPS > metaOAPS ≈ POSS > paraOAPS

In a systematic molecular dynamics screening of twenty-two hybrid polyPOSS/polyOAPS-imide networks under uniaxial tension at 300 °C, the Young's moduli of the inorganic precursors followed the order: paraOAPS < POSS ≈ metaOAPS < orthoOAPS. Networks based on orthoOAPS and/or the PMDA dianhydride linker displayed superior resistance to both isotropic dilation and uniaxial deformation. After further heating to 400 °C, the same trends were confirmed with no signs of structural collapse [1].

Molecular dynamics simulation Thermomechanical resistance Isomer-specific properties

Octaaminophenylsilsesquioxane: Evidence-Backed Application Scenarios Where OAPS Is the Preferred POSS Precursor


High-Temperature (>300 °C) Gas Separation Membranes for Pre-Combustion CO₂ Capture and Natural Gas Sweetening

OAPS is the enabling inorganic precursor for polyOAPS-imide hybrid membranes operating at 300–400 °C under 60-bar feed pressure, where aliphatic POSS-based membranes thermally degrade. Poly(orthoOAPS-PMDA) and poly(metaOAPS-6FDA) networks maintain CO₂/CH₄ and CO₂/N₂ permselectivities above 2 at 400 °C—a performance level described as outstanding for polymer-based membranes [5]. Procurement of OAPS with controlled isomer distribution (preferentially ortho- or meta-enriched) is critical for achieving specification-compliant sieving performance in these demanding process environments.

Low-Dielectric-Constant Polyimide Nanocomposites for Microelectronics Interlayer Dielectrics

OAPS-cross-linked polyimide nanocomposites achieve a tunable dielectric constant as low as 2.29 while simultaneously increasing Tg by ~80 °C and storage modulus by 46% relative to neat polyimide [5]. This unique combination of low-k dielectric performance and enhanced thermomechanical stability is not accessible with non-functional POSS fillers (e.g., OPS) that cannot covalently integrate into the polyimide network. OAPS is the POSS of choice for next-generation interlayer dielectric materials requiring both electrical insulation and thermal-mechanical reliability.

Epoxy-Based Electronic Encapsulants and Aerospace Structural Composites Requiring Homogeneous Nanoscale Reinforcement

In DGEBA and TGDDM epoxy systems, OAPS provides homogeneous nanoscale dispersion without the polymerization-induced phase separation observed with non-amine POSS derivatives such as octanitrophenyl POSS [5]. This morphological homogeneity directly yields higher rubbery-plateau storage moduli and improved oxidation resistance. At low concentrations (≤3 wt%), OAPS increases the Tg of epoxy-amine networks compared with neat resin systems [2], making OAPS the preferred amino-POSS for encapsulants and structural composites where phase-separated morphologies would compromise reliability.

Melt-Processed Polyamide Fibers and Engineering Thermoplastics for Elevated-Temperature Service

In PA-66 nanocomposite fibers, OAPS imparts thermal stability up to 400 °C, outperforming octaphenylsilsesquioxane (OPS) by 50 °C in the same matrix and at the same loading (1–3 wt%) [5]. OAPS also increases the crystallization temperature of the PA-66 matrix without altering the melting point. For melt-spun fibers and injection-molded engineering thermoplastics destined for under-hood automotive, hot-gas filtration, or other high-temperature environments, OAPS is the demonstrated superior nanofiller choice over non-functional POSS alternatives.

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